3-(4-chlorobenzyl)-6-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of both triazole and pyrimidine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The reaction conditions often require the use of catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved may vary depending on the specific application, but typically involve the disruption of key biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-7-one: Shares the pyrimidine ring but differs in the position of the nitrogen atoms.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional oxygen atom in the ring structure.
Uniqueness
3-[(4-CHLOROPHENYL)METHYL]-6-[(2-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H13ClFN5O |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H13ClFN5O/c19-14-7-5-12(6-8-14)9-25-17-16(22-23-25)18(26)24(11-21-17)10-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |
InChI Key |
MPLXTJHYUKVHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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